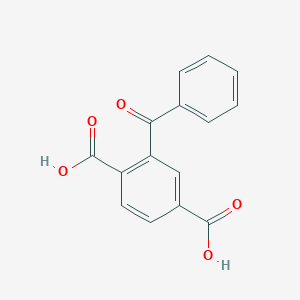

![molecular formula C22H17FN2O3S2 B2686129 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 899963-70-3](/img/structure/B2686129.png)

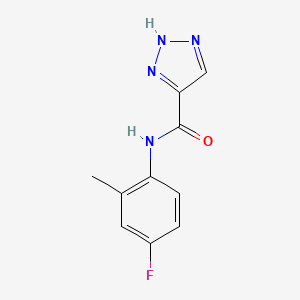

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (hereafter referred to as the compound) is a synthetic chemical compound that has been gaining attention in scientific research. It belongs to the class of benzamide derivatives and has potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Na+/H+ Antiporter Inhibitors

(Baumgarth, Gericke & Beier, 1997) discuss the development of benzoylguanidines as Na+/H+ exchanger inhibitors, beneficial in cardiac ischemia and reperfusion for preserving cellular integrity and functional performance. The study details the importance of substituents in the compound's structure for its potency as an inhibitor.

Anti-Microbial Screening

(Jagtap, Jaychandran, Sreenivasa & Sathe, 2010) synthesized and evaluated novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one compounds for antimicrobial activity. These compounds, related to benzothiazoles and sulphonamides, demonstrate significant biodynamic properties.

5-HT1A Antagonists Development

(Lang et al., 1999) synthesized fluorinated derivatives of WAY 100635, which were radiolabeled and evaluated for biological properties in rats. These compounds show potential in assessing serotonin levels and the distribution of 5-HT1A receptors.

Antimalarial and COVID-19 Drug Evaluation

(Fahim & Ismael, 2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including benzo[d]thiazol-2-ylthio derivatives, for antimalarial activity and characterized their ADMET properties. They also examined the docking of these compounds on SARS-CoV-2 main protease and Spike Glycoprotein for potential COVID-19 treatment.

Novel Insecticide Activity

(Tohnishi et al., 2005) describe Flubendiamide, which contains a sulfonylalkyl group, as a novel class of insecticide with strong activity against lepidopterous pests, including resistant strains. The compound is expected to be useful in insect resistance management.

Antitumor Properties

(Hutchinson et al., 2001) synthesized mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which exhibited potent cytotoxicity in vitro in certain human cancer cell lines. These compounds have potential as antitumor agents.

Fluoroalkylative Aryl Migration in Amides

(He, Tan, Ni & Hu, 2015) discuss the synthesis of fluorinated sulfinate salts and their application in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This represents a novel approach in synthetic chemistry.

properties

IUPAC Name |

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O3S2/c1-30(27,28)17-12-10-16(11-13-17)21(26)25(14-15-6-3-2-4-7-15)22-24-20-18(23)8-5-9-19(20)29-22/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKTYSVDRQCGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

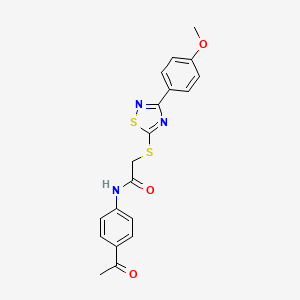

![7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2686047.png)

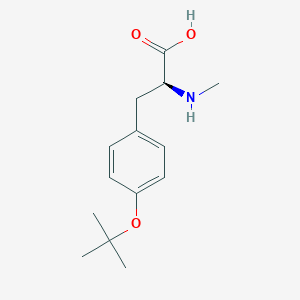

![4-cyano-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2686048.png)

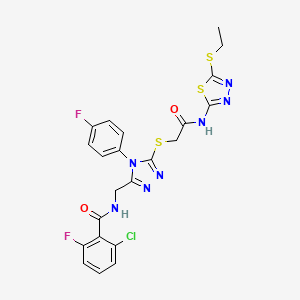

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2686050.png)

![2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2686059.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2686065.png)

![3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2686067.png)